7-Chloro-3-nitroimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-3-nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4ClN3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is approximately 197.58 . Its molecular structure includes 5 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .Physical and Chemical Properties Analysis
This compound has a density of approximately 1.7±0.1 g/cm3, and its molar refractivity is about 47.0±0.5 cm3 . It has a polar surface area of 63 Å2 and a polarizability of 18.6±0.5 10-24 cm3 . The compound’s surface tension is approximately 70.6±7.0 dyne/cm, and its molar volume is about 118.4±7.0 cm3 .Scientific Research Applications
Versatile Synthetic Applications
The ability of 7-Chloro-3-nitroimidazo[1,2-a]pyridine to undergo functionalization has been extensively utilized to expand the structural diversity of imidazo[1,2-a]pyridines. Through Suzuki–Miyaura cross-coupling reactions, researchers have successfully synthesized 2-arylated compounds from this substrate. These derivatives have been further transformed into amines, amides, anilines, and ureas, showcasing the compound's utility in generating a broad range of chemically diverse molecules (Bazin et al., 2013).
Bioactive Scaffold Generation
One of the remarkable applications of this compound is in the synthesis of pyrrolo-imidazo[1,2-a]pyridine scaffolds, which are known for their antiproliferative activity against human cancer cell lines. The sequential coupling of N-tosylhydrazones with imidazo[1,2-a]pyridines followed by reductive Cadogan annulation has been optimized to generate these bioactive scaffolds, demonstrating the compound’s potential in contributing to the development of new anticancer agents (Zhang et al., 2019).
Antitubercular Activity
The nitroimidazole class, to which this compound belongs, has been identified as a promising new class of antitubercular agents. Studies have revealed compounds derived from nitroimidazoles exhibiting potent in vitro and in vivo activities against Mycobacterium tuberculosis. This highlights the importance of this compound derivatives in the ongoing search for new treatments for tuberculosis (Upton et al., 2014).
Antiparasitic and Antitrypanosomal Effects
Derivatives of this compound have been explored for their antiparasitic and antitrypanosomal activities. These studies have identified several compounds with significant in vitro efficacy against pathogens responsible for leishmaniasis and trypanosomiasis. The compounds' selective bioactivation by parasite-specific enzymes like nitroreductases underscores their potential as targeted therapies for these diseases (Fersing et al., 2019).
Safety and Hazards
When handling 7-Chloro-3-nitroimidazo[1,2-a]pyridine, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Future Directions
Properties
IUPAC Name |
7-chloro-3-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJWCHBKWOMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2[N+](=O)[O-])C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674751 | |
Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-44-5 | |
Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10674751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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